molecular formula C20H18N4O3 B6526018 5-(furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide CAS No. 943821-01-0

5-(furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide

Cat. No.: B6526018
CAS No.: 943821-01-0
M. Wt: 362.4 g/mol
InChI Key: AMLAYJQEPMEADN-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a furan ring, an imidazole ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Synthesis of the Imidazole Ring: The imidazole ring is often formed via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Construction of the Oxazole Ring: The oxazole ring can be synthesized through the cyclodehydration of α-hydroxy ketones with amides in the presence of a dehydrating agent such as phosphorus oxychloride.

    Coupling Reactions: The final compound is obtained by coupling the furan, imidazole, and oxazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: The oxazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Imidazolines and reduced imidazole derivatives.

    Substitution: Various substituted oxazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide would depend on its specific application. Generally, it may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The furan, imidazole, and oxazole rings can interact with various biological molecules through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide: This compound is unique due to the presence of all three heterocyclic rings (furan, imidazole, and oxazole) in its structure.

    5-(furan-2-yl)-N-[3-(2-pyridyl)propyl]-1,2-oxazole-3-carboxamide: Similar but with a pyridine ring instead of an imidazole ring.

    5-(furan-2-yl)-N-[3-(2-thiazolyl)propyl]-1,2-oxazole-3-carboxamide: Similar but with a thiazole ring instead of an imidazole ring.

Uniqueness

The combination of furan, imidazole, and oxazole rings in this compound provides a unique scaffold that can interact with a wide range of biological targets, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(furan-2-yl)-N-[3-(2-phenylimidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-20(16-14-18(27-23-16)17-8-4-13-26-17)22-9-5-11-24-12-10-21-19(24)15-6-2-1-3-7-15/h1-4,6-8,10,12-14H,5,9,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLAYJQEPMEADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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